Cas no 942010-19-7 (ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a biphenyl amide moiety and a fluorophenyl group, which may enhance binding affinity and selectivity in biological systems. The compound’s dihydropyridazine core offers a versatile scaffold for further functionalization, while the ester group provides a handle for derivatization. This molecule is of interest for its possible role as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure and synthetic accessibility make it a valuable candidate for exploratory studies in drug discovery.
ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
942010-19-7 structure
Product Name:ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No:942010-19-7
MF:C26H20FN3O4
MW:457.453109741211
CID:6336385
PubChem ID:16896993
Update Time:2025-10-18

ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • AKOS024640191
    • ethyl 1-(4-fluorophenyl)-6-oxo-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate
    • 942010-19-7
    • F2332-0444
    • ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • ethyl 4-{[1,1'-biphenyl]-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • Inchi: 1S/C26H20FN3O4/c1-2-34-26(33)24-22(16-23(31)30(29-24)21-14-12-20(27)13-15-21)28-25(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,28,32)
    • InChI Key: MAUXFFUMNCVHRH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(=O)OCC)=N1)NC(C1C=CC(=CC=1)C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 457.14378429g/mol
  • Monoisotopic Mass: 457.14378429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 88.1Ų

ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>

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ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Related Literature

Additional information on ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Professional Introduction to Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-19-7)

Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942010-19-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine class, which is well-documented for its diverse pharmacological properties and potential therapeutic applications. The structural features of this molecule, particularly the presence of a biphenyl amide moiety and a fluorophenyl group, contribute to its unique chemical and biological characteristics.

The biphenyl ring in Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a key pharmacophore, influencing both its solubility and interactions with biological targets. The amide linkage not only enhances the molecule's stability but also facilitates its binding to specific enzymes and receptors. Furthermore, the introduction of a 4-fluorophenyl group introduces a fluorine atom, which is known to modulate metabolic pathways and improve binding affinity in many drug candidates.

This compound has been extensively studied in recent years due to its potential in developing novel therapeutic agents. Research has shown that derivatives of pyridazine exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The structural motif of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate aligns well with the criteria for drug-like molecules, making it an attractive candidate for further investigation.

In particular, the combination of the biphenyl amide and fluorophenyl groups has been found to enhance the compound's bioavailability and reduce off-target effects. These features are critical in modern drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy. The compound's ability to interact selectively with biological targets while minimizing side effects makes it a valuable asset in medicinal chemistry.

The synthesis of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often poses challenges due to their high reactivity and sensitivity to environmental conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine into complex molecules with high yield and purity.

The pharmacological profile of Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits significant inhibitory activity against certain enzymes implicated in disease progression. For instance, studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at therapeutic doses, suggesting a favorable safety profile.

The development of new drugs often involves a rigorous process of optimization to improve efficacy while minimizing toxicity. Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents an early stage candidate that holds promise for further development. Future studies will focus on refining its chemical structure to enhance its pharmacological properties and exploring its potential in treating various diseases.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and biological targets. These tools have enabled researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. By leveraging these technologies, scientists can design more effective derivatives with improved therapeutic profiles.

In conclusion, Ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-19-7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative therapies that address unmet medical needs.

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